Furanoeremophilane

Beschreibung

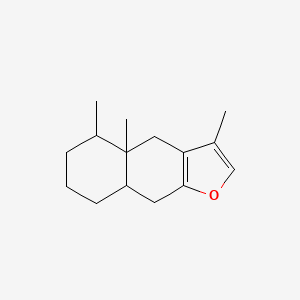

Structure

3D Structure

Eigenschaften

CAS-Nummer |

6750-13-6 |

|---|---|

Molekularformel |

C15H22O |

Molekulargewicht |

218.33 g/mol |

IUPAC-Name |

(4aR,5S,8aR)-3,4a,5-trimethyl-5,6,7,8,8a,9-hexahydro-4H-benzo[f][1]benzofuran |

InChI |

InChI=1S/C15H22O/c1-10-9-16-14-7-12-6-4-5-11(2)15(12,3)8-13(10)14/h9,11-12H,4-8H2,1-3H3/t11-,12+,15+/m0/s1 |

InChI-Schlüssel |

LCYZOSVRKHROOX-YWPYICTPSA-N |

SMILES |

CC1CCCC2C1(CC3=C(C2)OC=C3C)C |

Isomerische SMILES |

C[C@H]1CCC[C@H]2[C@@]1(CC3=C(C2)OC=C3C)C |

Kanonische SMILES |

CC1CCCC2C1(CC3=C(C2)OC=C3C)C |

Synonyme |

furanoeremophilane |

Herkunft des Produkts |

United States |

Natural Occurrence and Isolation Methodologies of Furanoeremophilane and Its Derivatives

Botanical Distribution of Furanoeremophilane in Plant Genera

The presence of this compound and its derivatives has been documented in a diverse array of plant genera. These compounds are frequently identified as key secondary metabolites, contributing to the chemical profile of these plants. redalyc.orgmdpi.com

Presence in Senecio Species

The genus Senecio is a rich source of this compound-type sesquiterpenes. mdpi.comcsic.es Phytochemical investigations of various Senecio species have led to the isolation and identification of numerous this compound derivatives.

For instance, 9-oxothis compound has been isolated from Senecio filaginoides and Senecio aureus. redalyc.org The isolation process from S. filaginoides involved extraction with a hexane (B92381):ethyl acetate (B1210297) solvent system, followed by vacuum column chromatography and thin-layer chromatography for purification. redalyc.org From Senecio fistulosus, two 9-oxo-furanoeremophilanes were isolated from a methanolic extract, one of which was identified as 1α-hydroxy-3α-angeloyloxy-10αH-9-oxo-furanoeremophilane. mdpi.comcsic.es This compound had been previously found in Senecio smithii. mdpi.com

Further studies on Senecio have expanded the list of known furanoeremophilanes. A novel derivative, 1α-hydroxy-6β-propionyloxy-9-oxo-10αH-furanoeremophilane, was isolated from Senecio hualtaranensis. tandfonline.com The aerial parts of Senecio flavus yielded four new furanoeremophilanes oxidized at C-3. capes.gov.br Additionally, the investigation of Senecio dianthus resulted in the isolation of a new derivative, 6-oxo-9α-angloyloxy-10bH-furanoeremophilane. sioc-journal.cnresearchgate.net Research on Senecio clivicolus has identified decompostin, 6β-acetoxy-9-oxo-10αH-furanoeremophilane, 1α-hydroxy-6β-acetoxy-9-oxo-10αH-furanoeremophilane, and 1α-acetoxy-6β-acetoxy-9-oxo-10αH-furanoeremophilane. redalyc.org Moreover, seven new this compound derivatives have been isolated from other Senecio species, including S. inaequidens. capes.gov.br

Maturin acetate, a this compound derivative, has also been identified in several South African Senecio species, including Senecio digitalifolius, Senecio lydenburgensis, and Senecio affinis. academicjournals.org

Table 1: this compound Derivatives in Senecio Species

| Compound | Species |

|---|---|

| 9-Oxothis compound | S. filaginoides, S. aureus redalyc.org |

| 1α-Hydroxy-3α-angeloyloxy-10αH-9-oxo-furanoeremophilane | S. fistulosus, S. smithii mdpi.comcsic.es |

| 1α-Hydroxy-6β-propionyloxy-9-oxo-10αH-furanoeremophilane | S. hualtaranensis tandfonline.com |

| 6-Oxo-9α-angloyloxy-10bH-furanoeremophilane | S. dianthus sioc-journal.cnresearchgate.net |

| Decompostin | S. clivicolus redalyc.org |

| 6β-Acetoxy-9-oxo-10αH-furanoeremophilane | S. clivicolus, S. chilensis, S. patagonicus redalyc.org |

| 1α-Hydroxy-6β-acetoxy-9-oxo-10αH-furanoeremophilane | S. clivicolus, S. santelisis redalyc.org |

| 1α-Acetoxy-6β-acetoxy-9-oxo-10αH-furanoeremophilane | S. clivicolus, S. santelisis redalyc.org |

| Maturin Acetate | S. digitalifolius, S. lydenburgensis, S. affinis academicjournals.org |

Identification inLigulariaSpecies

The genus Ligularia is another notable source of furanoeremophilanes. unishivaji.ac.in A variety of these compounds have been isolated from different Ligularia species, showcasing the chemical diversity within this genus.

From the roots of Ligularia atroviolacea, a new compound, 1α-chloro-6β-isobutyroxy-9-oxo-10β-hydroxy-furanoeremophilane, was isolated and its structure confirmed by X-ray analysis. nih.gov This same study also identified five known furanoeremophilanes: 1α-hydroxy-6β-isobutyroxy-9-oxo-10β-H-furanoeremophilane, 1α-hydroxy-6β-isobutyroxy-9-oxo-10α-H-furanoeremophilane, 1α,10β-dihydroxy-6β-angeloyloxy-9-oxo-furanoeremophilane, furanoeremophil-3-en-15,6α-olide, and furanoeremophil-15β,6α-olide. nih.gov

In a study of Ligularia oligonema, two new sesquiterpenoids, 3β-acetoxy-6β-(2-methylbutyryloxy)furanoeremophilan-10β-ol and 3β-acetoxy-6β-isobutyryloxyfuranoeremophilan-10β-ol, were isolated from the roots. researchgate.net The isolation process involved extraction with ethanol (B145695) followed by silica (B1680970) gel column chromatography. researchgate.net Furthermore, the first isolation of a this compound, ligularol, from Ligularia nelumbifolia has been reported. nih.govresearchmap.jp

Table 2: this compound Derivatives in Ligularia Species

| Compound | Species |

|---|---|

| 1α-Chloro-6β-isobutyroxy-9-oxo-10β-hydroxy-furanoeremophilane | L. atroviolacea nih.gov |

| 1α-Hydroxy-6β-isobutyroxy-9-oxo-10β-H-furanoeremophilane | L. atroviolacea nih.gov |

| 1α-Hydroxy-6β-isobutyroxy-9-oxo-10α-H-furanoeremophilane | L. atroviolacea nih.gov |

| 1α,10β-Dihydroxy-6β-angeloyloxy-9-oxo-furanoeremophilane | L. atroviolacea nih.gov |

| Furanoeremophil-3-en-15,6α-olide | L. atroviolacea nih.gov |

| Furanoeremophil-15β,6α-olide | L. atroviolacea nih.gov |

| 3β-Acetoxy-6β-(2-methylbutyryloxy)furanoeremophilan-10β-ol | L. oligonema researchgate.net |

| 3β-Acetoxy-6β-isobutyryloxyfuranoeremophilan-10β-ol | L. oligonema researchgate.net |

| Ligularol | L. nelumbifolia nih.govresearchmap.jp |

Occurrence inPsacaliumSpecies

Eremophilanes are the principal secondary metabolites found in the genus Psacalium. scielo.org.mxredalyc.org Several species within this genus are known to produce a variety of this compound derivatives.

The phytochemical study of Psacalium beamanii led to the isolation of several this compound derivatives from its roots, including maturinone, maturone, decompostin, maturinin, maturin acetate, cacalonol, and peroxycacalonol. scielo.org.mxredalyc.org The isolation procedure involved successive extraction with hexane and methanol, followed by vacuum column chromatography of the hexane extract. scielo.org.mxredalyc.org Maturin acetate has been identified as a major constituent of Psacalium peltatum. academicjournals.orgresearchgate.netjsac.or.jp Its isolation from the air-dried and powdered roots of P. peltatum was achieved through sequential extraction with n-hexane. academicjournals.org

From Psacalium sinuatum, the this compound decompostine was isolated from both the roots and aerial parts. redalyc.org Additionally, Psacalium paucicapitatum has been reported to produce furanoeremophilanes. redalyc.org The investigation of Psacalium decompositum has also yielded this compound derivatives. researchgate.net

Table 3: this compound Derivatives in Psacalium Species

| Compound | Species |

|---|---|

| Maturinone | P. beamanii scielo.org.mxredalyc.org |

| Maturone | P. beamanii scielo.org.mxredalyc.org |

| Decompostin | P. beamanii, P. sinuatum scielo.org.mxredalyc.orgredalyc.org |

| Maturinin | P. beamanii scielo.org.mxredalyc.org |

| Maturin Acetate | P. beamanii, P. peltatum, P. radulifolium academicjournals.orgscielo.org.mxredalyc.orgresearchgate.net |

| Cacalonol | P. beamanii scielo.org.mxredalyc.org |

| Peroxycacalonol | P. beamanii scielo.org.mxredalyc.org |

| 14-Angeloyloxycacalohastine | P. peltatum nih.gov |

Isolation fromGynoxysSpecies

The genus Gynoxys has also been identified as a source of furanoeremophilanes. A study on the essential oil of Gynoxys buxifolia leaves revealed this compound as the major constituent, accounting for 28.3-31.3% of the oil. mdpi.comdntb.gov.uaresearchgate.net The identification of this compound was confirmed through NMR spectroscopy. mdpi.com The essential oil was obtained by distillation of the dry leaves. mdpi.comresearchgate.net While other Gynoxys species have been studied for their essential oil composition, G. buxifolia is particularly noted for its high concentration of this compound. nih.govacs.org

Characterization in Petasites Species

The genus Petasites is well-known for producing a variety of sesquiterpenes, including furanoeremophilanes. researchgate.netresearchgate.net this compound itself was first discovered in the rhizomes of Petasites officinalis and Petasites albus. mdpi.com

In Petasites hybridus, different parts of the plant contain different this compound derivatives. The rhizomes of the furanopetasin chemotype contain 9-hydroxy-furanoeremophilane. capes.gov.brpublisherspanel.com In contrast, the flowers are rich in 9-oxo-furanoeremophilane and 9-oxo-furanopetasin. researchgate.netcapes.gov.br The compound 9-oxothis compound has also been reported in P. hybridus. redalyc.org

Table 4: this compound Derivatives in Petasites Species

| Compound | Plant Part | Species |

|---|---|---|

| This compound | Rhizomes | P. officinalis, P. albus mdpi.com |

| 9-Hydroxy-furanoeremophilane | Rhizomes | P. hybridus capes.gov.brpublisherspanel.com |

| 9-Oxothis compound | Flowers | P. hybridus redalyc.orgresearchgate.netcapes.gov.br |

| 9-Oxo-furanopetasin | Flowers | P. hybridus researchgate.netcapes.gov.br |

| Petasalbin | Roots | Several Petasites species unishivaji.ac.in |

| Albopetasin | - | Various Petasites species unishivaji.ac.in |

Discovery inRoldanaSpecies

The genus Roldana is another member of the Asteraceae family where furanoeremophilanes have been frequently found. redalyc.org Chemical studies of Roldana species have led to the isolation of several of these compounds.

From Roldana reticulata, two 9-oxo-furanoeremophilanes were isolated. researchgate.net Maturin acetate has been identified in Roldana angulifolia. academicjournals.orgjsac.or.jp Furthermore, a study on Roldana ehrenbergiana resulted in the isolation of two new furanoeremophilanes, roldehrenbergin A and roldehrenbergin B. researchgate.net

Table 5: this compound Derivatives in Roldana Species

| Compound | Species |

|---|---|

| 9-Oxo-furanoeremophilanes | R. reticulata researchgate.net |

| Maturin Acetate | R. angulifolia academicjournals.orgjsac.or.jp |

| Roldehrenbergin A | R. ehrenbergiana researchgate.net |

| Roldehrenbergin B | R. ehrenbergiana researchgate.net |

Presence in Trichilia Species

This compound and its derivatives are notable secondary metabolites found within the Trichilia genus of the Meliaceae family. mdpi.com Specifically, Trichilia cuneata is recognized for containing these sesquiterpenoids as characteristic constituents. mdpi.com Research has identified at least 11 tricyclic this compound sesquiterpenoids within the Trichilia genus. mdpi.com The presence of these compounds is a significant chemotaxonomic marker for this group of plants.

Modified this compound-type sesquiterpenes, such as 13-hydroxy- and 13-acetoxy-14-nordehydrocacalohastine, have also been isolated from Trichilia cuneata. scirp.org The genus Trichilia is rich in a variety of terpenoids, with these compounds making up a substantial portion of the isolated secondary metabolites. researchgate.net

Advanced Chromatographic Separation Techniques for this compound Isolation

The isolation and purification of furanoeremophilanes from complex plant extracts rely on a combination of advanced chromatographic techniques. These methods are essential for separating the target compounds from a multitude of other secondary metabolites.

Vacuum Column Chromatography (VCC) Applications in Primary Purification

Vacuum Column Chromatography (VCC) is a crucial first step in the fractionation of crude plant extracts to isolate furanoeremophilanes. This technique utilizes a vacuum to increase the flow rate of the mobile phase through the stationary phase, typically TLC-grade silica gel. juniperpublishers.com This method is considered more efficient than traditional column chromatography for the initial separation of natural products. juniperpublishers.com

In a typical application, a crude ethanol extract from a plant source is fractionated using VCC with a solvent gradient, such as n-hexane and ethyl acetate. redalyc.org For instance, a whole extract of Senecio filaginoides was subjected to VCC over silica gel, eluting with a step gradient of n-hexane:ethyl acetate to yield fractions containing furanoeremophilanes. redalyc.org Similarly, a chloroform (B151607) fraction from a Senecio clivicolus extract was subjected to VCC on silica gel with a heptane-ethyl acetate solvent system for primary separation. scielo.org.bo

High-Performance Liquid Chromatography (HPLC) for Refined Purification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the fine purification of furanoeremophilanes from the enriched fractions obtained after initial chromatographic steps. thermofisher.com Reversed-phase HPLC, which separates compounds based on hydrophobicity, is particularly effective and can achieve high levels of purity, often exceeding 99.5%. thermofisher.compolypeptide.com

Chiral-phase HPLC has been successfully employed to separate enantiomers of this compound derivatives. figshare.com The high resolution of HPLC makes it the preferred method for purifying oligonucleotides and other complex biomolecules, a testament to its capability in separating structurally similar compounds like this compound isomers. thermofisher.com

Thin-Layer Chromatography (TLC) in Isolation Protocols and Monitoring

Thin-Layer Chromatography (TLC) plays a multifaceted role in the isolation of furanoeremophilanes. It is a simple, rapid, and cost-effective method used for several purposes in the isolation workflow. globalresearchonline.netnih.gov

Primarily, TLC is used to monitor the progress of separations achieved by column chromatography. redalyc.org Fractions collected from the column are analyzed by TLC to identify those containing the compounds of interest. redalyc.org For example, fractions from a VCC separation were analyzed using TLC plates with a mobile phase of n-hexane:ethyl acetate (90:10), and the spots were visualized by spraying with a sulfuric acid solution followed by heating. redalyc.org

Furthermore, TLC is instrumental in determining the optimal solvent system for column chromatography. globalresearchonline.net By performing trial runs with different solvent polarities on TLC plates, researchers can predict the elution behavior of compounds on a larger column, thereby streamlining the purification process. globalresearchonline.net

Extraction Methods for this compound from Plant Matrices

The initial step in isolating furanoeremophilanes is the extraction of these compounds from the plant material. The choice of extraction method is critical and depends on the nature of the plant matrix and the chemical properties of the target compounds.

A common and straightforward method is maceration, a solid-liquid extraction technique. unirioja.es This involves soaking the powdered and ground plant material in a suitable solvent at room temperature. redalyc.orgunirioja.es For instance, air-dried aerial parts of Senecio filaginoides were powdered and extracted with 95% ethanol at room temperature. redalyc.org The resulting extract is then filtered and concentrated under a vacuum to yield a crude residue. redalyc.org Similarly, dried aerial parts of Senecio clivicolus were extracted with 95% ethanol for three days at room temperature. scielo.org.bo

Structural Elucidation and Characterization Techniques for Furanoeremophilane Type Sesquiterpenoids

Advanced Spectroscopic Methods for Furanoeremophilane Structure Determination

Modern spectroscopic methods are indispensable tools for the structural analysis of furanoeremophilanes. uvic.ca Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely employed to unravel the complex structures of these natural products. studypug.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis

NMR spectroscopy is a powerful, non-destructive technique that provides a wealth of information about the carbon-hydrogen framework of a molecule. azooptics.com For furanoeremophilanes, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for a complete structural assignment. researchgate.net

One-dimensional NMR, including proton (¹H) and carbon-13 (¹³C) NMR, is the initial and fundamental step in the structural elucidation of furanoeremophilanes. azooptics.com The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each nucleus, while coupling constants (J), measured in Hertz (Hz), provide information about the connectivity of neighboring protons. azooptics.comslideshare.net

In the ¹H NMR spectra of furanoeremophilanes, characteristic signals can be observed. For instance, a signal corresponding to a furan (B31954) ring proton often appears around δ 7.41. scielo.org.bo Methyl groups attached to the furan ring, such as the one at C-13, typically resonate around δ 1.90-1.93. scielo.org.boredalyc.org Other methyl groups on the skeleton, like those at C-14 and C-15, show signals at approximately δ 1.09 and δ 0.99, respectively. scielo.org.bo

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. azooptics.com In furanoeremophilanes, a keto carbonyl group at C-9 is often observed with a chemical shift around 209.8 ppm. redalyc.org The carbons of the furan ring (C-7, C-8, C-11, and C-12) resonate in the sp² region of the spectrum. redalyc.org A comprehensive review has compiled the ¹H and ¹³C NMR data for 71 furanoeremophilanes with a hydroxyl group at C-10, serving as a valuable resource for chemists. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative

| Position | δC (ppm) | δH (ppm) (J in Hz) |

|---|---|---|

| 1 | 38.9 | 2.65 (m), 1.70 (m) |

| 2 | 26.4 | 1.95 (m), 1.60 (m) |

| 3 | 36.8 | 2.30 (m), 1.80 (m) |

| 4 | 40.2 | 2.50 (m) |

| 5 | 50.1 | - |

| 6 | 75.3 | 4.80 (br s) |

| 7 | 140.5 | - |

| 8 | 120.1 | - |

| 9 | 209.8 | - |

| 10 | 55.4 | 2.90 (d, 6.7) |

| 11 | 115.2 | - |

| 12 | 145.3 | 7.41 (q, 1.0) |

| 13 | 8.5 | 1.93 (d, 1.0) |

| 14 | 15.6 | 1.09 (s) |

| 15 | 21.2 | 0.99 (d, 6.8) |

Data is hypothetical and for illustrative purposes.

Two-dimensional (2D) NMR techniques are crucial for establishing the complete structure and relative stereochemistry of furanoeremophilanes. researchgate.netsemanticscholar.orgwikipedia.org These experiments reveal correlations between different nuclei, providing a more detailed picture than 1D NMR alone. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (vicinal coupling). libretexts.orgslideshare.net For example, a COSY spectrum can confirm the coupling between the furan ring proton at H-12 and the methyl protons at H-13. redalyc.org

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). wikipedia.orgslideshare.net It is instrumental in assigning the carbon signals based on their attached proton resonances. redalyc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are physically close to each other, regardless of their bonding connectivity. libretexts.orgslideshare.net NOESY is particularly important for determining the relative stereochemistry of the molecule. For example, NOESY correlations between H-1 and H-14, and between H-4, H-6, and H-10 can establish their relative configurations. scielo.org.bo

The combined application of these 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals and the determination of the complete three-dimensional structure of this compound sesquiterpenoids. redalyc.orgscielo.org.mx

One-Dimensional NMR (¹H, ¹³C NMR) for Chemical Shift and Coupling Constant Analysis

Mass Spectrometry (MS) Applications in this compound Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. studypug.com It is a cornerstone in the characterization of furanoeremophilanes, providing information on molecular weight and elemental composition. rsc.orgthermofisher.com

High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), is used to determine the precise mass of a molecule with high accuracy (typically to four or five decimal places). bioanalysis-zone.comalevelchemistry.co.ukmeasurlabs.com This precision allows for the unambiguous determination of the molecular formula of a this compound by distinguishing between compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.comresearchgate.net For example, HRMS-ESI data was used to establish the elemental composition of decompostin as C₁₇H₂₀O₄ and a modified this compound as C₁₆H₁₂O₅. scielo.org.boscielo.org.mx

Table 2: Example of HRMS Data for this compound Derivatives

| Compound | Molecular Formula | Calculated m/z [M+Na]⁺ | Found m/z [M+Na]⁺ |

|---|---|---|---|

| New Eremophilane (B1244597) 1 | C₁₇H₂₄O₃ | 319.1885 | 319.1902 |

| New Eremophilane 2 | C₁₇H₂₄O₃ | 319.1885 | 319.1885 |

Data sourced from a study on Ligularia cymbulifera. researchgate.net

In mass spectrometry, molecules can be fragmented into smaller, charged particles. The pattern of these fragments provides valuable clues about the molecule's structure. libretexts.org The fragmentation of this compound derivatives can be influenced by the introduction method into the mass spectrometer. Direct inlet systems often lead to characteristic retro-Diels-Alder fragmentations, while indirect introduction can produce intense peaks corresponding to the furan moiety. oup.com The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS), can help to infer the structural features of the molecule, such as the presence of specific functional groups and the connectivity of the carbon skeleton. researchgate.netnih.gov For instance, the loss of specific neutral molecules like water or acetic acid can indicate the presence of hydroxyl or acetyl groups, respectively.

High-Resolution Mass Spectrometry (HRMS-ESI) for Precise Molecular Formula Elucidation

Infrared (IR) Spectroscopy for Functional Group Identification in this compound

Infrared (IR) spectroscopy is a fundamental technique used to identify the various functional groups present in this compound derivatives. ufl.edu By analyzing the absorption of infrared radiation, which induces molecular vibrations, characteristic absorption bands can be assigned to specific bonds and functional moieties within the molecule. ufl.eduvscht.cz The structural diversity of these compounds, arising from oxidation at different positions, results in a range of functional groups including alcohols, esters, ketones, and the furan ring itself. researchgate.net

The IR spectrum of a this compound derivative will typically exhibit several key absorption bands that provide valuable structural information. The presence of a furan ring is often indicated by characteristic C-H stretching vibrations of the furan protons and C=C stretching of the ring. Carbonyl groups (C=O), commonly found in ester or ketone functionalities within this class of compounds, give rise to strong absorption bands in the region of 1650-1800 cm⁻¹. core.ac.uk The exact wavenumber can provide clues about the type of carbonyl group; for instance, α,β-unsaturated ketones absorb at a lower frequency (1666-1685 cm⁻¹) compared to saturated aliphatic ketones (around 1715 cm⁻¹). vscht.cz

Hydroxyl (-OH) groups, present in alcohol derivatives, are readily identified by a broad and strong absorption band in the 3200-3600 cm⁻¹ region. vscht.czcore.ac.uk The broadness of this peak is due to hydrogen bonding. In contrast, the O-H stretch of a carboxylic acid appears as a very broad band over a wider range, from 2500-3500 cm⁻¹. core.ac.uk The C-O stretching vibrations of alcohols, ethers, and esters produce bands in the fingerprint region, typically between 1050 and 1260 cm⁻¹. vscht.cz

Table 1: Characteristic Infrared Absorption Frequencies for Functional Groups in this compound Derivatives

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

| Alcohol | O-H stretch | 3200 - 3600 | Strong, Broad |

| Carboxylic Acid | O-H stretch | 2500 - 3500 | Very Broad |

| Ketone (aliphatic) | C=O stretch | ~1715 | Strong |

| Ketone (α,β-unsaturated) | C=O stretch | 1685 - 1666 | Strong |

| Ester | C=O stretch | ~1750 - 1735 | Strong |

| Alkene | C=C stretch | 1680 - 1640 | Medium |

| Furan Ring | C=C stretch | ~1600, ~1500 | Variable |

| Aromatic Ring | C=C stretch | 1600 - 1450 | Variable |

| Alkane | C-H stretch | 2850 - 3000 | Strong |

| Alkene/Aromatic | =C-H stretch | 3000 - 3100 | Medium |

| Alcohol/Ester/Ether | C-O stretch | 1050 - 1260 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Chromophore Analysis of this compound Derivatives

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for analyzing the electronic structure of this compound derivatives, particularly for identifying conjugated systems which act as chromophores. msu.edulibretexts.org Chromophores are parts of a molecule that absorb light in the UV-Vis region (approximately 200-800 nm), causing electronic transitions from lower to higher energy molecular orbitals. msu.edulibretexts.org

The furan ring itself is a chromophore, but its absorption maximum (λmax) is often below the typical analytical range. However, when the furan ring is part of a larger conjugated system, such as in combination with a carbonyl group or other double bonds within the eremophilane skeleton, the λmax shifts to longer wavelengths (a bathochromic or red shift). vscht.cz This makes the conjugated system readily detectable by UV-Vis spectroscopy.

Table 2: Illustrative UV-Vis Absorption Maxima for Chromophores in this compound Derivatives

| Chromophore System | Type of Transition | Typical λmax (nm) |

| Isolated Furan Ring | π → π | < 220 |

| Isolated Carbonyl (C=O) | n → π | ~270-300 (weak) |

| Conjugated Diene | π → π | ~220-250 |

| α,β-Unsaturated Ketone | π → π | ~220-260 |

| Extended Conjugated Systems | π → π* | > 260 |

X-ray Crystallography for Definitive Absolute and Relative Configuration of this compound Derivatives

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of crystalline compounds, providing unambiguous evidence of both the relative and absolute configuration of this compound derivatives. encyclopedia.pub This technique relies on the diffraction of X-rays by the ordered arrangement of molecules in a single crystal. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise spatial positions of all atoms, as well as bond lengths and angles. encyclopedia.pub

For complex molecules like furanoeremophilanes, which possess multiple stereocenters, X-ray crystallography is invaluable. For instance, the absolute configuration of parasalbolide A, an eremophilane lactone, was confirmed by single-crystal X-ray diffraction using Cu Kα radiation. researchgate.net Similarly, the identity of decompostin was corroborated through the X-ray analysis of its 2S-bromo derivative. researchgate.netresearchgate.net

The determination of the absolute configuration is often achieved through the analysis of the anomalous scattering of X-rays. mit.edu While this effect is stronger for heavier atoms, advancements in methodology now allow for the confident determination of absolute configuration even for molecules containing only lighter atoms like oxygen, which is significant for many natural products. mit.edu The Flack parameter is a key value in this analysis; a value close to zero indicates that the correct absolute configuration has been determined. encyclopedia.pub When the natural product itself does not form suitable crystals, a crystalline derivative is often prepared to facilitate the analysis. encyclopedia.pub

Chemical Correlation and Derivatization for Structural Confirmation

Chemical correlation and derivatization are powerful strategies used to confirm or elucidate the structures of this compound sesquiterpenoids. researchgate.netjfda-online.com These methods involve converting the natural product into a known compound or a derivative with specific spectral properties, thereby providing a link to an established structure or facilitating structural analysis.

Derivatization can serve several purposes in structural elucidation:

Confirmation of Functional Groups: Specific reactions can confirm the presence of functional groups. For example, acetylation of a hydroxyl group to form an ester can be monitored by changes in the IR and NMR spectra.

Facilitating Crystallization: As mentioned previously, if a natural product is an oil or fails to produce X-ray quality crystals, converting it into a solid derivative (e.g., a p-bromobenzoate ester or an acetonide) can enable X-ray crystallographic analysis. encyclopedia.pubresearchgate.net

Simplifying Spectra: Derivatization can simplify complex NMR spectra or introduce specific signals that aid in the assignment of the structure.

Establishing Stereochemical Relationships: By converting a novel compound to a known one without affecting the stereocenters, their stereochemical relationship can be established. For example, the structure of maturone acetate (B1210297) was confirmed through chemical correlation. researchgate.net

These chemical transformations, when coupled with spectroscopic analysis, provide a robust and reliable approach to the structural determination of new and complex this compound derivatives. researchgate.netcapes.gov.br

Biosynthesis and Biogenetic Pathways of Furanoeremophilane

Fundamental Precursor Compounds in Furanoeremophilane Biosynthesis

The journey to the complex structure of this compound begins with a fundamental building block in terpenoid biosynthesis: Farnesyl pyrophosphate (FPP) . nih.govwikipedia.org FPP, a C15 isoprenoid, is formed through the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway. The biosynthesis of all sesquiterpenoids, including furanoeremophilanes, originates from this common precursor. nih.govwikipedia.org

The initial step involves the ionization of FPP, leading to the formation of a farnesyl cation. This cation is then poised for a series of cyclization reactions. It is postulated that through a non-classical cation intermediate, the farnesyl cation isomerizes, setting the stage for the formation of the characteristic bicyclic core of eremophilane-type sesquiterpenoids. researchgate.net

Enzymatic Transformations Leading to the this compound Skeleton

The transformation of the linear FPP into the intricate cyclic structure of this compound is orchestrated by a suite of specialized enzymes. The key players in this process are terpene synthases (TPSs) and cytochrome P450 monooxygenases (CYPs) . nih.govmdpi.com

Terpene synthases are responsible for the initial cyclization of FPP, which establishes the fundamental carbon skeleton. nih.gov These enzymes catalyze complex carbocation-driven reactions, including cyclizations and rearrangements. nih.gov Following the formation of the initial bicyclic eremophilane (B1244597) core, a series of oxidative modifications are introduced, which are primarily catalyzed by cytochrome P450 enzymes. mdpi.com These enzymes are a large and diverse group of heme-containing monooxygenases that play a crucial role in the functionalization of the terpene scaffold through reactions such as hydroxylation and epoxidation. wikipedia.orgmdpi.com The formation of the furan (B31954) ring itself is a critical enzymatic step, thought to occur at a later stage in the pathway.

Proposed Biogenetic Routes from Eremophilane and Eudesmane (B1671778) Precursors

The biogenesis of furanoeremophilanes is intricately linked to other sesquiterpenoid classes, particularly those with eremophilane and eudesmane skeletons. The prevailing hypothesis suggests that furanoeremophilanes are derived from eremophilane-type precursors. nih.govresearchgate.net Specifically, eremophilan-8-ones are considered to be direct precursors to various furanoeremophilanes. researchgate.netnih.gov

Furthermore, a biogenetic relationship with eudesmane-type sesquiterpenoids has been proposed. The conversion of a furanoeudesmane structure to a this compound is considered a significant evolutionary step, primarily observed in the Compositae family. cnjournals.com This transformation likely involves a methyl migration, a characteristic feature that distinguishes eremophilanes from the more common eudesmanes which adhere to the regular isoprene (B109036) rule. wikipedia.orgmdpi.com

Biogenetic Relationship with Related Sesquiterpenoids (e.g., Eremophilenolides)

Furanoeremophilanes share a close biogenetic connection with another class of sesquiterpenoids known as eremophilenolides . These compounds are characterized by a butenolide ring instead of a furan ring. It is widely believed that furanoeremophilanes can undergo facile oxidation to yield eremophilenolides. cam.ac.uk This transformation has been observed in laboratory settings and is considered a plausible biosynthetic link between these two classes of compounds. cam.ac.uk The frequent co-occurrence of furanoeremophilanes and eremophilenolides within the same plant species further supports this proposed biogenetic relationship. rsc.org

Biosynthesis of Specific this compound Derivatives (e.g., Subspicatins)

The structural diversity of furanoeremophilanes is vast, with numerous derivatives arising from the core skeleton. The biosynthesis of specific derivatives, such as the subspicatins found in Ligularia subspicata, provides insight into the later steps of the pathway. nih.govresearchgate.net

The isolation of proposed intermediates has allowed for the postulation of plausible biosynthetic pathways for these complex molecules. For instance, the discovery of 1β-angeloyloxyfukinone, a likely intermediate between fukinone (B12534) and subspicatin C, has shed light on the specific acylation and hydroxylation steps that lead to the final structures of subspicatins A and C. nih.gov These findings highlight the intricate and specific enzymatic machinery that plants have evolved to produce a diverse array of specialized metabolites.

Environmental and Physiological Factors Influencing this compound Biosynthetic Pathways

The production of furanoeremophilanes, like other secondary metabolites, is not static but is influenced by a range of environmental and physiological factors. nii.ac.jpfrontiersin.org Studies on Ligularia species, a major source of these compounds, have shown that factors such as temperature, precipitation, and soil water content can significantly affect the plant's ecological stoichiometry, which in turn can influence its metabolic pathways. researchgate.net

It has been hypothesized that the production of furanoeremophilanes may confer an ecological advantage to the plant. mjpms.in For example, these compounds may play a role in defense against herbivores and pathogens. The variability in this compound composition observed in different populations of the same species growing in diverse habitats suggests that environmental pressures can drive the evolution of specific chemical profiles. researchgate.net Factors such as altitude have also been shown to influence the phytochemical profiles of plants, potentially leading to variations in this compound production. The physiological state of the plant, including its developmental stage, also likely plays a role in regulating the biosynthesis of these compounds.

Chemical Synthesis Approaches to Furanoeremophilane and Analogues

Total Synthesis Strategies for the Furanoeremophilane Core Structure

The total synthesis of furanoeremophilanes has been approached through various strategic bond disconnections. A prevalent and effective strategy involves a convergent assembly of the tricyclic nucleus, often following an A + C → A–C → A–B–C sequence. reading.ac.ukrsc.org In this approach, the cyclohexene (B86901) (A-ring) and furan (B31954) (C-ring) fragments are synthesized separately and then coupled. The central B-ring is then formed through an intramolecular cyclization of the A-C intermediate. rsc.org This method was successfully employed in the first total syntheses of (±)-6-hydroxyeuryopsin, (±)-toluccanolide A, and (±)-toluccanolide C. rsc.org

An alternative strategy involves the alkylation of a substituted furan precursor. For instance, the synthesis of (±)-furanoeremophilane-3,6-dione and (±)-furanoeremophilan-14,6α-olide was achieved through a route centered on the alkylation of a dianion derived from 2,4-dimethyl-3-furoic acid. oup.com More recent approaches have also focused on enantioselective methods to access optically active furanoeremophilanes. A notable example is the enantioselective total synthesis of (+)-9-oxoeuryopsin, which establishes the required stereochemistry early in the sequence. nih.gov

These strategies highlight the key challenges in this compound synthesis: the construction of the fused ring system and the control of stereochemistry at multiple centers.

Stereocontrolled Synthetic Routes to this compound Analogues

Achieving stereocontrol is a critical aspect of synthesizing this compound analogues, due to the multiple stereocenters within their decalin-based framework. A key advancement in this area is the use of intramolecular reactions that proceed with a high degree of stereocontrol. For example, a pivotal ring-closing step to form the B-ring of the this compound system has been shown to proceed with complete stereocontrol. chem960.com

Enantioselective strategies have also been successfully implemented. The synthesis of (+)-9-oxoeuryopsin utilized a copper(II) triflate-catalyzed tandem asymmetric conjugate addition of trimethylaluminium to 2-methyl-2-cyclohexen-1-one. nih.gov This key step, employing a chiral phosphoramidite (B1245037) ligand, sets the absolute stereochemistry of the molecule, which is then carried through the subsequent synthetic transformations. nih.gov This method represents a significant step towards the asymmetric synthesis of various this compound-type sesquiterpenes. nih.gov

The table below summarizes key stereocontrolled reactions used in the synthesis of this compound analogues.

| Target Compound/Analogue | Key Stereocontrolled Reaction | Reagents/Conditions | Outcome | Ref |

| (±)-6-Hydroxyeuryopsin | Intramolecular Formylation | Trimethylsilyl (B98337) triflate | Complete stereocontrol in B-ring closure | |

| (+)-9-Oxoeuryopsin | Asymmetric Conjugate Addition-Aldol Condensation | AlMe₃, Cu(OTf)₂, (S,R,R)-phosphoramidite ligand | Enantioselective formation of the core structure | nih.gov |

Key Reactions and Methodologies in this compound Synthesis

The successful construction of the this compound skeleton relies on a toolkit of powerful chemical reactions. Specific methodologies have proven particularly effective for assembling the fused rings and installing the requisite functional groups.

The Stille coupling reaction has emerged as a robust and reliable method for connecting the A-ring and C-ring fragments in this compound synthesis. rsc.orgrsc.org This palladium-catalyzed cross-coupling reaction typically involves the union of a cyclohexylmethyl halide (or triflate) precursor with a 2-furylstannane. rsc.orgnih.gov A significant advantage of this approach is its tolerance for various functional groups and its efficiency in forming the crucial carbon-carbon bond that links the two initial rings. rsc.org This reaction has been successfully applied in a "ligandless" format, providing the coupled A-C ring product in good yield, which serves as the direct precursor for the subsequent ring closure step. rsc.org

Following the Stille coupling, the formation of the central B-ring is often accomplished via a key intramolecular formylation reaction. chem960.comnih.gov This cyclization is a critical step in the A + C → A–C → A–B–C strategy. reading.ac.ukresearchgate.net The reaction involves the formylation of a silyl-substituted furan, mediated by a Lewis acid such as trimethylsilyl triflate, which induces the cyclization to furnish the complete tricyclic nucleus of the this compound. rsc.org This method is highly effective and proceeds with excellent stereocontrol, defining the stereochemistry at the ring junctions.

Photosensitized oxidation provides a biomimetic approach to transform furanoeremophilanes into other related sesquiterpenoids, such as eremophilanolides. nih.gov This transformation is believed to mimic the natural biogenetic pathway connecting these compounds. The reaction involves the use of a photosensitizer, such as methylene (B1212753) blue or rose bengal, which, upon irradiation with light in the presence of oxygen, generates singlet oxygen (¹O₂). nih.govsemanticscholar.org Singlet oxygen then reacts with the furan ring of the this compound. semanticscholar.org For example, the sensitized photooxidation of furanoeremophilan-14β,6α-olide yields eremophilan-14β,6α,8α,12-diolide derivatives. nih.gov The rate of this photooxidation can be increased by the addition of sensitizers and decreased by the addition of singlet oxygen quenchers, confirming the involvement of ¹O₂ in the reaction mechanism. semanticscholar.org

The table below details sensitizers used in these reactions.

| Substrate | Sensitizer (B1316253) | Product Type | Ref |

| 2β-Angeloyloxy-10β-H-furanoeremophilane | Rose Bengal | Eremophilanolide | semanticscholar.org |

| Furanoeremophilan-14β,6α-olide | Methylene Blue, Rose Bengal, Toluidine Blue, Safranine T | Eremophilan-diolide derivatives | nih.gov |

Intramolecular Formylation for Ring Closure

Formal Syntheses of Complex this compound Derivatives

In addition to total synthesis, formal syntheses provide efficient pathways to complex natural products by preparing a known intermediate that has previously been converted to the final target. This approach validates a new synthetic route and provides access to valuable precursors. A formal synthesis of the complex derivative (±)-1,10-epoxy-6-hydroxyeuryopsin has been accomplished. rsc.org This was achieved as part of a broader strategy that also led to the total synthesis of other furanoeremophilanes, demonstrating the versatility of the synthetic sequence. reading.ac.uk The key A+C coupling followed by intramolecular cyclization provided an advanced intermediate that is a known precursor to the target epoxy-furanoeremophilane.

Derivatization Strategies in Synthetic Studies of this compound

Derivatization, the chemical modification of a compound to produce a new substance with different chemical properties, is a cornerstone of synthetic and medicinal chemistry. In the context of this compound sesquiterpenoids, derivatization strategies are employed to achieve several key objectives. These include altering or introducing functional groups to enhance interactions with biological targets, modifying the core structure to explore new biological activities, and changing the spatial arrangement of atoms to improve potency and selectivity. nih.gov The synthesis of analogues and derivatives also plays a crucial role in structure-activity relationship (SAR) studies, aiming to prepare compounds with greater potency than the original natural product. researchgate.net

Synthetic studies have revealed various methods to modify the this compound scaffold, focusing on the introduction of new functional groups and the transformation of the existing framework. These modifications often target the decalin core or the furan ring.

A significant derivatization strategy involves the oxidation of the furan ring to produce eremophilenolides, a closely related class of sesquiterpenoids. This transformation is not only useful for confirming chemical structures but is also believed to mimic the biosynthetic pathway connecting these two natural product families. A common laboratory method to achieve this is through photooxidation using singlet oxygen, often generated with a sensitizer like Rose Bengal. For instance, a synthetic this compound intermediate has been successfully converted into (±)-toluccanolide C through this method.

Another key area of derivatization focuses on the stereocontrolled introduction of functional groups onto the bicyclic decalin nucleus. The angular C-10 position is a frequent target for modification. Researchers have accomplished the angular hydroxylation of 10βH-furanoeremophilane-6,9-dione by using benzeneseleninic anhydride (B1165640) as an oxidizing agent, yielding the 10β-hydroxy derivative. jst.go.jp

Following hydroxylation, subsequent derivatization can be achieved through the reduction of existing carbonyl groups. For example, the C-9 ketone of 10β-hydroxy-furanoeremophilane-6,9-dione can be stereoselectively reduced. jst.go.jp Using sodium borohydride (B1222165) (NaBH₄) results in the 9α-hydroxy compound, whereas a reduction with zinc in ammonium (B1175870) hydroxide (B78521) yields the 9β-hydroxy epimer. jst.go.jp These selective transformations provide access to a variety of diastereomeric diols, expanding the chemical diversity of the available this compound analogues.

The table below summarizes key derivatization reactions applied in the synthesis of this compound analogues.

| Starting Material | Reagents and Conditions | Product | Transformation Type | Reference |

| Synthetic this compound Tricycle | O₂, Rose Bengal, hν, CH₂Cl₂; then PPTS, THF-H₂O | (±)-Tolucannolide C | Furan Ring Oxidation | |

| 10βH-Furanoeremophilane-6,9-dione | Benzeneseleninic anhydride | 10β-Hydroxy-furanoeremophilane-6,9-dione | Angular Hydroxylation | jst.go.jp |

| 10β-Hydroxy-furanoeremophilane-6,9-dione | NaBH₄ | 10β,9α-Dihydroxy-furanoeremophilan-6-one | Ketone Reduction | jst.go.jp |

| 10β-Hydroxy-furanoeremophilane-6,9-dione | Zn, NH₄OH | 10β,9β-Dihydroxy-furanoeremophilan-6-one | Ketone Reduction | jst.go.jp |

| Cacalol (B1218255) (a modified this compound) | Acetic anhydride | 13-Acetoxy-14-nordehydrocacalohastine | Hydroxyl Acylation | mdpi.com |

These synthetic derivatizations are often inspired by the diverse structures of naturally occurring furanoeremophilanes. Nature has produced a wide array of analogues through enzymatic processes like hydroxylation, acylation, and halogenation. researchgate.netmdpi.com The isolation of these compounds provides a blueprint for synthetic chemists to design and create novel derivatives.

The table below lists examples of naturally occurring this compound derivatives that inform synthetic strategies.

| Compound Name | Derivative Type | Natural Source Genus | Reference |

| 1α-Chloro-6β-isobutyroxy-9-oxo-10β-hydroxy-furanoeremophilane | Chloro, Hydroxy, Ester | Ligularia | researchgate.net |

| 1α,10β-Dihydroxy-6β-angeloyloxy-9-oxo-furanoeremophilane | Dihydroxy, Ester | Ligularia | researchgate.net |

| (7S)-4-Iodo-flavilane A | Iodo | Aspergillus | nih.gov |

| 13-Acetoxy-14-nordehydrocacalohastine | Acetoxy | Trichilia | mdpi.com |

| 6-Hydroxyeuryopsin | Hydroxy | Senecio |

By combining insights from naturally occurring structures with versatile synthetic methods, researchers continue to expand the library of this compound derivatives for further investigation.

Structural Diversity and Chemosystematic Significance of Furanoeremophilane Derivatives

Classification of Furanoeremophilane Derivatives Based on Structural Modifications (e.g., Oxygenation Patterns, Unusual Ring Systems)

The structural diversity of this compound derivatives primarily arises from various modifications to the basic eremophilane (B1244597) framework. These modifications include different oxygenation patterns and the formation of unusual ring systems, leading to a wide array of compounds.

Oxygenation Patterns: The extent and position of oxygen-containing functional groups, such as hydroxyl, acetoxy, and angeloyloxy groups, are key classifiers. For instance, in the genus Ligularia, numerous furanoeremophilanes are distinguished by their oxygenation at various positions. nih.govnih.gov Some examples include:

9-Oxygenated derivatives: Furanoeremophilanes with a hydroxyl or acyloxy group at the C-9 position are relatively rare but have been identified in certain Ligularia species. nii.ac.jpresearchgate.net

3,6-Dioxygenated derivatives: Many furanoeremophilanes feature acyloxy groups at both the C-3 and C-6 positions, with variations in the specific acyl groups contributing to the diversity. researchgate.net

Highly oxygenated derivatives: Some furanoeremophilanes can be highly oxygenated, possessing multiple hydroxyl or other oxygen-containing groups, as seen in certain bisabolane-type sesquiterpenes derived from this compound precursors. researchgate.netacs.org

Unusual Ring Systems: Beyond simple oxygenation, the this compound skeleton can undergo further modifications to form more complex and unusual ring systems. These can include:

Lactone formation: The furan (B31954) ring can be modified into a butenolactone ring. dokumen.pub

Rearranged skeletons: In some cases, the carbon skeleton itself can be rearranged. For example, cacalol (B1218255) and epicacalone, found in Ligularia species, possess a rearranged carbon skeleton derived from a this compound precursor. researchgate.net

Seco-eremophilanes: Cleavage of the eremophilane ring system can lead to seco-eremophilanes, such as the 8,9-seco-eremophilanes found in Ligularia virgaurea. nii.ac.jp

Tetracyclic systems: Although less common, tetracyclic sesquiterpenes stereochemically related to the eremophilane structure, such as ishwarenes, have also been identified. dokumen.pub

These structural modifications result in a vast number of this compound derivatives, each with a unique chemical profile.

This compound as Chemotaxonomic Markers in Specific Plant Genera

The presence and specific types of this compound derivatives have proven to be valuable chemotaxonomic markers for several genera within the Asteraceae family. researchgate.net These compounds can help in the classification and understanding of evolutionary relationships between different plant species.

Eremophilane-type sesquiterpenes are considered characteristic markers for genera such as Ligularia, Senecio, Cacalia, and Petasites. dokumen.pubresearchgate.net

Ligularia : This genus is a rich source of furanoeremophilanes, and the specific composition of these compounds can vary between species, and even within a single species, providing valuable chemotaxonomic data. researchmap.jpresearchgate.net For instance, the production of furanoeremophilanes in Cremanthodium lineare suggests a close evolutionary relationship with the genus Ligularia. nih.govdaneshyari.com

Senecio : The genus Senecio is also known to produce a variety of furanoeremophilanes and related benzofuran (B130515) derivatives, which have been used for chemosystematic comparisons with other species within the genus. ekb.egekb.eg

Psacalium : Species of the genus Psacalium are known to primarily produce eremophilane derivatives, making these compounds a key chemical characteristic of the genus. unam.mxredalyc.org

Farfugium : This genus also contains this compound derivatives, contributing to the chemotaxonomic understanding of the Senecioneae tribe. researchgate.net

The table below provides examples of this compound derivatives and their presence in specific plant genera, highlighting their role as chemotaxonomic markers.

| Plant Genus | Key this compound Derivatives/Types | Reference(s) |

| Ligularia | Furanoeremophilan-9-ols, 3,6-bis(acyloxy)furanoeremophilan-15-oic acids, Cacalol | nii.ac.jpresearchgate.netresearchgate.net |

| Senecio | Benzofuran and this compound derivatives, 10αH-furanoeremophil-1-one | ekb.egekb.egresearchgate.net |

| Psacalium | Maturinone, Maturone, Decompostin | unam.mxredalyc.org |

| Farfugium | Eremophilenolides | researchgate.net |

| Cremanthodium | Furanoeremophilanes and eremophilan-8-ones | nih.govdaneshyari.com |

Intra-species and Inter-species Chemical Diversity of Furanoeremophilanes

Significant chemical diversity in this compound composition is observed not only between different species (interspecies) but also within a single species (intraspecies). researchmap.jp This chemical polymorphism is particularly evident in the genus Ligularia, which is highly diversified in the Hengduan Mountains of China. researchgate.netresearchgate.net

Interspecies Diversity: Different species within the same genus often exhibit distinct this compound profiles. For example, within the genus Ligularia, some species like L. virgaurea are characterized by multiple chemotypes, while others such as L. cymbulifera and L. cyathiceps show a more uniform chemical composition. researchmap.jpresearchgate.net This variation in terpenoid composition is a key factor in the chemical diversity of the genus.

Intraspecies Diversity: Even within a single species, different populations can produce different sets of furanoeremophilanes. acs.org For instance, samples of Ligularia tongolensis collected from different locations in China showed variations in the acyloxy groups of their 3,6-bis(acyloxy)eremophilan-15-oic acids. researchgate.net Similarly, Ligularia lamarum exhibits at least three different subtypes within the this compound chemotype, including a 9-hydroxy subtype, a 6,10-dihydroxy subtype, and a 1β-acyloxy subtype. nii.ac.jp In some cases, this intraspecific diversity is geographically structured, with certain chemotypes being more prevalent in specific regions. researchgate.net

A study on Cremanthodium lineare revealed two distinct chemotypes: one producing furanoeremophilanes and the other producing eremophilan-8-ones. nih.govdaneshyari.com This intraspecific chemical divergence highlights the dynamic nature of secondary metabolite production in plants.

Correlation between Genetic Diversity and this compound Chemotypes

The observed chemical diversity in furanoeremophilanes is often linked to the genetic diversity of the plant populations. nih.gov Studies combining chemical analysis with DNA sequencing have provided insights into the genetic basis of these chemotypes.

Research on Cremanthodium lineare has shown that the different chemotypes (this compound-producing vs. eremophilan-8-one-producing) are correlated with different DNA sequence types. nih.govdaneshyari.com This suggests a genetic origin for the observed chemical diversity.

In the genus Ligularia, investigations into both terpenoid composition and DNA sequences (such as the internal transcribed spacer region) have revealed that different chemotypes often correspond to distinct genetic clades. researchgate.net For example, in Ligularia virgaurea, five chemotypes have been identified (virgaurenone, ligularol, cacalol, neoadenostylone, and 6-hydroxyeuryopsin types), and these are correlated with specific genetic clades. researchgate.net

The table below summarizes the findings on the correlation between genetic and chemical diversity in selected species.

| Plant Species | Chemical Diversity (Chemotypes) | Genetic Diversity (DNA Markers) | Correlation | Reference(s) |

| Cremanthodium lineare | Furanoeremophilanes vs. Eremophilan-8-ones | Correlated with DNA sequence types | Strong | nih.govdaneshyari.com |

| Ligularia virgaurea | Virgaurenone, Ligularol, Cacalol, Neoadenostylone, 6-Hydroxyeuryopsin | Correlated with ITS clades | Strong | researchgate.net |

| Ligularia lankongensis | Intraspecific diversity in compound composition | No significant diversity in atpB-rbcL intergenic region | Weak/Absent | acs.org |

| Ligularia tongolensis | Geographically differentiated acyloxy groups | Little genetic differentiation | Weak | researchgate.net |

These studies underscore the complex interplay between genetic and chemical diversity and suggest that the production of specific this compound chemotypes has a genetic basis, although the exact nature of this relationship can vary between species.

Ecological and Biochemical Roles of Furanoeremophilane

Furanoeremophilane as a Plant Secondary Metabolite in Ecosystems

Furanoeremophilanes are classified as secondary metabolites, organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. wikipedia.org Instead, they mediate ecological interactions, often providing a selective advantage. wikipedia.org Plants, being stationary organisms, have evolved a complex arsenal (B13267) of chemical defenses to cope with various environmental challenges, and furanoeremophilanes are a key component of this defense system. frontiersin.orgnih.gov

Role in Plant Defense Mechanisms Against Herbivores and Pathogens

One of the most well-documented roles of furanoeremophilanes is their function in plant defense. redalyc.orgresearchgate.net These compounds can act as a deterrent or toxin to a wide range of herbivores and pathogens, thereby reducing the damage they inflict. nih.govwikipedia.org

The defensive properties of furanoeremophilanes against herbivores are often attributed to their antifeedant activities. For instance, certain furanoeremophilanes isolated from Senecio otites have demonstrated effective antifeedant properties against aphids like Myzus persicae and Rhopalosiphum padi. researchgate.net Similarly, bakkenolide (B600228) A, a compound often found alongside furanoeremophilanes, is a potent antifeedant against various stored product pests. mdpi.com The bitter taste of some of these compounds can deter feeding by generalist insect herbivores. nih.gov

In addition to their anti-herbivore activity, furanoeremophilanes also exhibit significant antifungal properties. redalyc.org For example, 10H-9-oxothis compound, isolated from Senecio filaginoides, has shown activity against the phytopathogenic fungus Botrytis cinerea, which is responsible for significant losses in grape crops. redalyc.orgresearchgate.net This antifungal action highlights the role of these compounds in protecting plants from microbial pathogens. The ability of a single compound to defend against both herbivores and pathogens suggests that furanoeremophilanes can act as broad-spectrum defenses. nih.gov

Allelopathic Interactions Mediated by this compound

Allelopathy refers to the biological phenomenon where an organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. wikipedia.org Furanoeremophilanes are key players in the allelopathic interactions of the plants that produce them, contributing to their competitive ability within a plant community. capes.gov.br

Phytotoxic Effects on Neighboring Plants

Furanoeremophilanes can exhibit phytotoxic effects, meaning they can be toxic to other plants. nih.gov Research on Ligularia cymbulifera, a dominant species in certain grasslands, has shown that it releases a variety of terpenoids, including furanoeremophilanes, into the rhizosphere (the soil region immediately surrounding the roots). frontiersin.orgnih.gov These compounds have been demonstrated to inhibit the growth of neighboring plants, such as Arabidopsis thaliana. nih.gov This chemical interference gives the producing plant a competitive advantage by suppressing the growth of potential rivals for resources like water, nutrients, and light. frontiersin.orgplos.org

The release of these phytotoxic compounds can occur through various mechanisms, including root exudation and the decomposition of plant litter. nih.govmdpi.com The presence of these compounds in the soil creates a chemical barrier that can hinder the establishment and growth of other plant species. frontiersin.org

Influence on Seed Germination and Plant Growth

The allelopathic effects of furanoeremophilanes extend to the earliest stages of a plant's life cycle, including seed germination and seedling growth. nih.gov Studies have shown that extracts containing these compounds can significantly inhibit seed germination and the subsequent growth of seedlings of various plant species. mdpi.comresearchgate.net

For example, research on Ligularia cymbulifera demonstrated that isolated terpenoids, including furanoeremophilanes, significantly inhibited both seed germination and seedling growth of Arabidopsis thaliana. nih.gov The inhibitory effects are often concentration-dependent, with higher concentrations leading to greater inhibition of root and shoot elongation. mdpi.com This interference with germination and early growth is a powerful mechanism for preventing the establishment of competing plants in the vicinity. nih.gov

Impact on Plant Dominance and Succession in Natural Habitats

The allelopathic properties of furanoeremophilanes can have a profound impact on the structure and composition of plant communities, influencing plant dominance and ecological succession. nih.gov By suppressing the growth of competitors, plants that produce these compounds can achieve dominance in their natural habitats. frontiersin.org

Ligularia cymbulifera, for instance, is a predominant species in the Hengduan Mountains of China, and its dominance is partly attributed to the release of phytotoxic terpenoids, including furanoeremophilanes, into the soil. frontiersin.orgnih.gov This chemical warfare allows it to outcompete other plants, leading to a decrease in the abundance of other species, such as forage grasses. nih.gov

This ability to influence the surrounding plant community demonstrates how secondary metabolites like furanoeremophilanes can be a driving force in ecological succession, the process of change in the species structure of an ecological community over time. wikipedia.org By inhibiting the establishment of certain species, these compounds can alter the trajectory of succession and maintain the dominance of the producing plant.

Elucidation of Biochemical Pathways of Action in Ecological Contexts

Understanding the biochemical pathways through which furanoeremophilanes exert their ecological effects is an active area of research. frontiersin.org While the precise mechanisms are still being unraveled, it is clear that these compounds interact with various physiological and biochemical processes in target organisms. redalyc.org

In the context of allelopathy, the phytotoxic effects of furanoeremophilanes likely involve the disruption of fundamental cellular processes in competing plants, such as cell division, membrane permeability, and nutrient uptake. plos.org The inhibition of seed germination, for example, may be due to interference with the hormonal regulation of this process. uv.mx

In terms of plant defense, the antifeedant effects on herbivores may be due to the interaction of these compounds with taste receptors or by causing post-ingestive toxicity. nih.gov The antifungal activity could involve the disruption of fungal cell membranes or the inhibition of essential enzymes. redalyc.org Further research is needed to fully elucidate the specific molecular targets and signaling pathways involved in the diverse ecological roles of furanoeremophilanes. frontiersin.org

Interactive Data Table: Phytotoxic Effects of Terpenoids from Ligularia cymbulifera

The table below summarizes the phytotoxic activity of various terpenoids isolated from the roots of Ligularia cymbulifera against Arabidopsis thaliana.

| Compound | Seedling Growth Inhibition (EC50 µg/mL) | Seed Germination Inhibition (EC50 µg/mL) | Average Content in Rhizosphere Soil (µg/g) |

| Ligulacymirin A | 105.45 ± 2.11 | >200 | 2.56 |

| Ligulacymirin B | 121.33 ± 1.54 | >200 | 1.98 |

| Compound 3 | 30.33 ± 0.94 | 155.13 ± 0.52 | 3.44 |

Data sourced from a study on phytotoxic terpenoids from Ligularia cymbulifera roots. nih.gov

Chemical Reactivity and Transformation Studies of Furanoeremophilane

Oxidative Transformations of Furanoeremophilane

The oxidation of furanoeremophilanes has been extensively studied, often leading to the formation of eremophilenolides, a related class of sesquiterpenoid lactones. These transformations are not only synthetically useful but are also considered to be of biogenetic significance.

Sensitized Photooxidation with Singlet Oxygen

The photosensitized oxidation of this compound-type sesquiterpenes serves as a key method to explore the biogenetic relationship between this compound derivatives and eremophilan-8α,12-olides. nih.govtandfonline.com This reaction typically involves the use of a photosensitizer, such as methylene (B1212753) blue or rose bengal, and irradiation with light in the presence of oxygen. nih.govtandfonline.comresearchgate.net

A notable example is the photooxidation of furanoeremophilan-14β,6α-olide. nih.govtandfonline.com When irradiated with a 200W incandescent lamp in the presence of sensitizers like methylene blue, rose bengal, toluidine blue, or safranine T, this compound yields several eremophilan-14β,6α,8α,12-diolide derivatives. nih.govtandfonline.com The reaction proceeds via a Diels-Alder type cycloaddition of singlet oxygen to the furan (B31954) ring, forming an unstable 1,4-endoperoxide intermediate. tandfonline.com Depending on the reaction conditions, this intermediate can undergo solvolysis or rearrangement to give various products. tandfonline.com For instance, in alcoholic solvents, the endoperoxide can yield alkoxy hydroperoxides, which are then hydrolyzed to the corresponding enediones. tandfonline.com

The specific products obtained from the sensitized photooxidation of furanoeremophilan-14β,6α-olide in different solvents include 8β-hydroxyeremophil-7(11)-en-12,8α(14β,6α)-diolide and 8β-methoxyeremophil-7(11)-en-12,8α(14β, 6α)-diolide. tandfonline.com

Facilitated Oxidation to Related Eremophilenolides

Furanoeremophilanes are known to undergo facile oxidation to form eremophilenolides, a transformation that is not only useful for structural elucidation but is also believed to be a key step in their biosynthesis. This conversion underscores the close biosynthetic relationship between these two classes of sesquiterpenoids.

Other Chemical Modifications and Reactions of the this compound Scaffold

Beyond oxidation, the this compound scaffold can undergo various other chemical modifications. These reactions allow for the synthesis of a wide range of derivatives with potentially interesting biological properties.

One common reaction is the Ehrlich's test, where trisubstituted furans react with p-dimethylaminobenzaldehyde under acidic conditions to produce a characteristic pink or purple color, which is useful for their detection. researchgate.net

The Diels-Alder reaction has also been employed to modify the this compound structure. For example, furanoeremophilan-6β-ol (petasalbin) reacts with dienophiles like N-ethyl- and N-phenylmaleimides to yield corresponding adducts as mixtures of stereoisomers. oup.com This reaction can even be used to "fix" and estimate the content of unstable furanoeremophilanes in crude plant extracts. oup.com

Furthermore, synthetic strategies have been developed to construct the tricyclic nucleus of the this compound family. One such approach involves an A + C → A–C → A–B–C sequence, where the cyclohexene (B86901) nucleus (ring A) is first linked to a furan surrogate (ring C), followed by an intramolecular cyclization to form the complete tricyclic framework.

Biotransformation Pathways of this compound (e.g., by Fungi)

Microbial transformations, particularly by fungi, are recognized as valuable tools for producing novel derivatives of natural products. mdpi.com Fungi possess a diverse array of enzymes, such as cytochrome P-450 monooxygenases, that can catalyze various reactions including hydroxylations, oxidations, and reductions. frontiersin.orgmdpi.com

Filamentous fungi like Cunninghamella elegans are often used as model organisms to study the metabolism of xenobiotics, as they can often predict mammalian metabolism. mdpi.com While specific studies on the biotransformation of this compound by fungi are not extensively detailed in the provided search results, the general capability of fungi to transform a wide range of substrates, including other sesquiterpenoids, is well-established. frontiersin.orgscielo.org.mx For example, the fungus Aspergillus niger has been shown to cyclize chalcones into flavonoids, mimicking plant biosynthetic processes. scielo.org.mx This suggests that fungi could be employed to generate novel this compound derivatives through processes like hydroxylation or other oxidative modifications.

Degradation Mechanisms of this compound in Controlled In Vitro Studies

Information regarding the specific degradation mechanisms of this compound in controlled in vitro studies is limited in the provided search results. However, the facile oxidation of the furan ring, as discussed in the context of photooxidation, represents a key degradation pathway. The instability of the furan moiety, especially towards oxidative conditions, is a central aspect of its chemical reactivity.

The study of degradation mechanisms is crucial for understanding the stability and potential metabolic fate of these compounds.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for identifying and characterizing furanoeremophilane derivatives?

- Methodological Answer : Furanoeremophilanes are typically identified using a combination of 1H and 13C NMR spectroscopy , mass spectrometry (MS), and X-ray crystallography. For example, cis-fused ring systems in furanoeremophilanes from Othonna species were confirmed via NMR coupling constants (e.g., J = 4–6 Hz for cis-H-6/H-7) and NOESY correlations . Specific shifts for 10H-furanoeremophilanes lacking 3-O functionality include δH 1.35 (H-15) and δC 22.5 (C-15), as tabulated in cumulative NMR datasets .

Q. How are furanoeremophilanes isolated from plant sources, and what purification challenges arise?

- Methodological Answer : Isolation involves chromatographic techniques (e.g., column chromatography with hexane-ethyl acetate gradients) followed by HPLC. For instance, Senecio graciliflorus root extracts yielded furanoeremophilanes via fractionation (e.g., 10–80% ethyl acetate gradients) and repeated column chromatography. Challenges include separating structurally similar derivatives (e.g., 2β-angeloyloxy vs. 2β-methacryloyloxy substituents) due to overlapping polarity .

Q. What are the primary natural sources of furanoeremophilanes, and how do their structural features vary?

- Methodological Answer : Furanoeremophilanes are predominantly found in Othonna and Senecio genera. Structural variations include oxidation patterns (e.g., 3-O vs. non-3-O derivatives) and ester substituents (e.g., angeloyloxy groups). Othonna species often exhibit cis-fused rings and higher oxidation states, confirmed via comparative NMR and synthetic analog studies .

Advanced Research Questions

Q. How can synthetic routes address the challenges in total synthesis of furanoeremophilanes?

- Methodological Answer : Total synthesis requires stereoselective cyclization to establish cis-ring fusion. Yamakawa and Satoh (1978) achieved racemic this compound via acid-catalyzed cyclization of a furan precursor, though enantiomeric resolution remains a hurdle. Recent strategies use chiral auxiliaries or enzymatic catalysis to improve yield (e.g., 22% yield for (±)-furanoeremophilane) .

Q. How do contradictory bioactivity results for furanoeremophilanes (e.g., neuroprotective vs. cytotoxic effects) inform structure-activity relationship (SAR) studies?

- Methodological Answer : Contradictions arise from substituent-dependent effects . For example, 2β-angeloyloxythis compound (C-03) showed neuroprotective activity in SH-SY5Y cells (75% viability at 10 μM), while non-esterified analogs were inactive. SAR studies should systematically modify substituents (e.g., acyloxy groups) and test in multiple assays (e.g., MTT, ROS inhibition) to resolve discrepancies .

Q. What experimental designs are optimal for assessing this compound stability under physiological conditions?

- Methodological Answer : Use accelerated stability testing (e.g., pH 1–9 buffers, 37°C) with HPLC-MS monitoring. For example, ester-linked furanoeremophilanes degrade rapidly in acidic conditions (t1/2 = 2 hours at pH 1), necessitating prodrug strategies or encapsulation for in vivo studies. Include controls with antioxidants (e.g., BHT) to isolate oxidation pathways .

Methodological Guidelines

- For SAR Studies : Use FINERMAPS criteria (Feasible, Interesting, Novel, Ethical, Relevant, Manageable, Actionable, Precise, Specific) to design focused hypotheses .

- For Data Contradictions : Apply triangulation (e.g., replicate assays, orthogonal analytical methods) and meta-analysis of historical datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.